C75 トランス

概要

説明

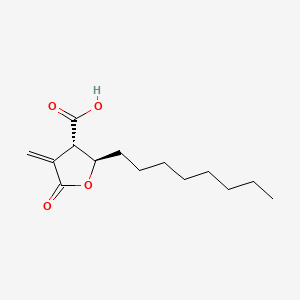

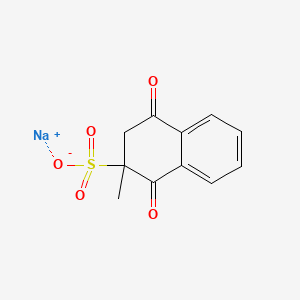

C 75は、脂質生合成に重要な酵素である脂肪酸合成酵素(FASN)に対する強力な阻害効果で知られる合成化合物です。C 75の化学名は、(2R,3S)-テトラヒドロ-4-メチレン-2-オクチル-5-オキソ-3-フランカルボン酸です。分子量は254.32 g/mol、分子式はC14H22O4です .

科学的研究の応用

C 75は、次のような幅広い科学研究における応用を持っています。

作用機序

C 75は、主に脂肪酸合成酵素(FASN)を阻害することで効果を発揮します。FASNは、長鎖脂肪酸の合成に関与する酵素です。C 75は、FASNを阻害することで脂質生合成を阻害し、マロニルCoAの蓄積につながります。マロニルCoAは、脂肪酸酸化に関与する酵素であるカルニチンパルミトイルトランスフェラーゼ1(CPT1)を阻害します . この脂質代謝の阻害は、癌細胞のアポトーシスを誘導し、脳のエネルギー恒常性に影響を与えます .

類似化合物の比較

C 75は、その強力な阻害効果と癌細胞のアポトーシス誘導能力により、脂肪酸合成酵素阻害剤の中でもユニークです。類似の化合物には、次のようなものがあります。

Fasnall: 強力な抗腫瘍活性を有する選択的FASN阻害剤.

ベチュリン: 脂肪酸合成を阻害する天然のトリテルペン.

IPI-9119: 経口投与可能な、選択的で不可逆的なFASN阻害剤.

これらの化合物と比較して、C 75は脂肪酸合成の阻害とアポトーシスの誘導という二重の役割を果たしており、癌研究や創薬における貴重なツールとなっています .

生化学分析

Biochemical Properties

C75 trans plays a pivotal role in biochemical reactions by inhibiting the activity of fatty acid synthase (FAS). This enzyme is responsible for the synthesis of long-chain fatty acids, which are essential components of cellular membranes and energy storage molecules. By inhibiting FAS, C75 trans disrupts lipid biosynthesis, leading to a reduction in fatty acid levels within cells .

In addition to FAS, C75 trans also interacts with carnitine palmitoyltransferase-1 (CPT1), an enzyme involved in the transport of fatty acids into mitochondria for β-oxidation. The inhibition of CPT1 by C75 trans results in decreased fatty acid oxidation, further impacting cellular lipid metabolism .

Cellular Effects

C75 trans exerts profound effects on various cell types and cellular processes. In neuronal cells, C75 trans has been shown to alter energy metabolism by modulating AMP-activated protein kinase (AMPK) activity. This modulation leads to changes in ATP levels, affecting cellular energy balance . Additionally, C75 trans influences cell signaling pathways, such as those involving acetyl-CoA carboxylase (ACC) phosphorylation, which plays a role in regulating lipid metabolism .

In cancer cells, C75 trans exhibits cytotoxic effects by inhibiting FAS activity, leading to reduced cell proliferation and increased apoptosis. This compound has been shown to delay spheroid growth in tumor cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of C75 trans involves its interaction with key enzymes in lipid metabolism. By binding to the active site of FAS, C75 trans inhibits the enzyme’s activity, preventing the synthesis of long-chain fatty acids . This inhibition is characterized by a slow-binding mechanism, which allows C75 trans to exert prolonged effects on lipid biosynthesis .

Furthermore, C75 trans stimulates CPT1 activity, leading to increased fatty acid oxidation in peripheral tissues. This dual action on FAS and CPT1 results in a comprehensive modulation of lipid metabolism, contributing to the compound’s therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C75 trans have been observed to change over time. Initially, C75 trans treatment leads to a decrease in ATP levels, followed by a prolonged increase above control levels . This biphasic response is indicative of the compound’s dynamic impact on cellular energy metabolism.

C75 trans has also been shown to induce hypophagia and weight loss in animal models, with these effects being more pronounced shortly after administration . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function, necessitating careful consideration of dosage and administration protocols in experimental studies .

Dosage Effects in Animal Models

The effects of C75 trans vary with different dosages in animal models. At lower doses, C75 trans effectively inhibits FAS activity, leading to reduced food intake and body weight . At higher doses, the compound can induce adverse effects, such as increased core body temperature and sympathetic activation . These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

C75 trans is involved in several metabolic pathways, primarily those related to lipid metabolism. By inhibiting FAS, C75 trans disrupts the synthesis of long-chain fatty acids, leading to alterations in lipid homeostasis . Additionally, the compound’s interaction with CPT1 enhances fatty acid oxidation, further modulating metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, C75 trans is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit FAS and CPT1 suggests that it may be localized to cellular compartments involved in lipid metabolism, such as the endoplasmic reticulum and mitochondria . These interactions influence the compound’s localization and accumulation, impacting its overall efficacy and function.

Subcellular Localization

The subcellular localization of C75 trans is closely linked to its activity and function. The compound is primarily localized to compartments involved in lipid metabolism, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct C75 trans to specific organelles, where it can exert its inhibitory effects on FAS and CPT1 .

準備方法

C 75は、フラン環の形成を含む一連の化学反応によって合成されます。合成経路には通常、以下の手順が含まれます。

フラン環の形成: これは環化反応によって達成されます。

メチレン基の導入: この手順では、フラン環にメチレン基が添加されます。

オクチル基の添加: オクチル基は、置換反応によって導入されます.

化学反応の分析

C 75は、次のようないくつかのタイプの化学反応を起こします。

酸化: C 75は、様々な酸化誘導体を形成するために酸化できます。

還元: C 75の還元は、還元誘導体の形成につながる可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤が含まれます . これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

類似化合物との比較

C 75 is unique among fatty acid synthase inhibitors due to its potent inhibitory effects and ability to induce apoptosis in cancer cells. Similar compounds include:

Fasnall: A selective FASN inhibitor with potent anti-tumor activity.

Betulin: A naturally occurring triterpene that inhibits fatty acid synthesis.

IPI-9119: An orally active, selective, and irreversible FASN inhibitor.

Compared to these compounds, C 75 is notable for its dual role in inhibiting fatty acid synthesis and inducing apoptosis, making it a valuable tool in cancer research and drug development .

特性

IUPAC Name |

(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLZDVWHQVAJU-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191282-48-1 | |

| Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for C75?

A1: C75 acts as a potent, reversible inhibitor of Fatty Acid Synthase (FASN) [, , , ]. FASN is the key enzyme responsible for de novo fatty acid biosynthesis, a process often upregulated in various cancer cells [, , , , ].

Q2: How does C75 impact food intake and energy balance?

A2: Studies show that both central and peripheral administration of C75 significantly reduces food intake and body weight in rodent models [, ]. This effect is linked to the modulation of neuropeptide systems within the hypothalamus, a key brain region regulating energy homeostasis [, ]. C75 appears to act upstream of ghrelin, an orexigenic hormone, suggesting involvement in complex hormonal signaling pathways [].

Q3: What is the role of the central nervous system in C75's anorectic effects?

A3: Research indicates that the central nervous system (CNS) plays a critical role in the anorectic effects of C75. Central administration of C75 is significantly more potent at reducing food intake compared to peripheral administration, suggesting a direct action within the CNS [].

Q4: Does C75 influence thermogenesis in brown adipose tissue (BAT)?

A4: Yes, studies in rats demonstrate that central administration of C75 increases sympathetic nervous system activity to BAT, leading to enhanced thermogenesis and elevated core body temperature. This suggests a potential role for C75 in influencing energy expenditure [].

Q5: Are there differences in the effects of C75 and cerulenin, another FAS inhibitor, on BAT thermogenesis?

A5: While both C75 and cerulenin increase BAT thermogenesis, C75 exhibits faster and more prolonged effects compared to cerulenin []. This highlights potential differences in their pharmacokinetic and pharmacodynamic profiles.

Q6: Does C75 affect glucose metabolism in the brain?

A6: Research suggests an interplay between FASN and the mTORC1 signaling pathway in the hypothalamus, crucial for regulating energy balance []. C75 administration increases the phosphorylation of mTORC1 downstream targets, indicating potential modulation of neuronal glucose utilization [].

Q7: What are the potential applications of C75 in cancer treatment?

A7: C75 has shown promising anti-tumor activity in preclinical studies. It induces apoptosis in human breast cancer cells both in vitro and in vivo, and exhibits significant anti-tumor effects against breast cancer xenografts in mice []. C75's ability to inhibit FASN, a key enzyme often overexpressed in various cancers, makes it a potential target for therapeutic intervention [, ].

Q8: Is there evidence of C75's efficacy in specific cancer types?

A8: Beyond breast cancer, C75 demonstrates potent anti-proliferative effects in pancreatic cancer cells []. Research also suggests it could be a promising therapeutic candidate for B-cell non-Hodgkin lymphoma, particularly primary effusion lymphoma (PEL), due to their reliance on FASN activity [].

Q9: Does C75 impact the tumor microenvironment?

A9: Emerging research suggests that C75 might play a role in influencing the acidic tumor microenvironment. Studies indicate that inhibiting FAS under acidic conditions, such as those found in tumors, enhances the sensitivity of cancer cells to C75 [].

Q10: Does C75 have immunosuppressive properties?

A10: Yes, C75 exhibits potent immunosuppressive activity. It effectively inhibits T cell alloreactivity in mixed leukocyte cultures, suggesting potential applications in suppressing immune responses during organ transplantation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

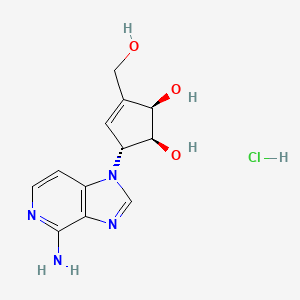

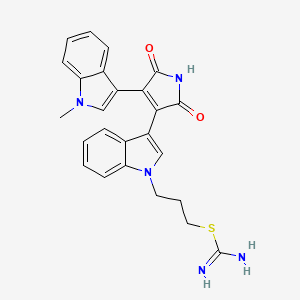

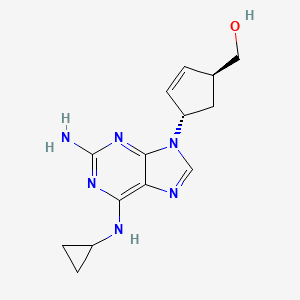

![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1662843.png)

![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1662854.png)